A Technical Guide to (5-(Trifluoromethyl)quinolin-8-yl)boronic acid (CAS 1072951-55-3): Properties, Synthesis, and Applications
A Technical Guide to (5-(Trifluoromethyl)quinolin-8-yl)boronic acid (CAS 1072951-55-3): Properties, Synthesis, and Applications
Abstract
(5-(Trifluoromethyl)quinolin-8-yl)boronic acid is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. Its unique structure, combining the medicinally relevant quinoline scaffold with the modulating effects of a trifluoromethyl group, makes it a valuable reagent for creating complex molecular architectures.[1][2] This guide provides an in-depth analysis of its physicochemical properties, outlines a plausible synthetic strategy, and details its core application in palladium-catalyzed cross-coupling reactions, offering field-proven insights for researchers, chemists, and drug development professionals.
Core Compound Properties and Safety Data
Understanding the fundamental properties of a reagent is the cornerstone of its effective and safe utilization in any experimental workflow. (5-(Trifluoromethyl)quinolin-8-yl)boronic acid is a stable, solid compound under standard laboratory conditions.[3]
Physicochemical Data
The key identifying and physical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1072951-55-3 | [3][4][5][6][7] |
| IUPAC Name | [5-(Trifluoromethyl)quinolin-8-yl]boronic acid | [4][5] |
| Molecular Formula | C₁₀H₇BF₃NO₂ | [3][7] |
| Molecular Weight | 240.97 g/mol | [3][6] |
| Appearance | Off-white to white solid (Typical) | Inferred from general boronic acid properties |
| Storage | Store in a dry, tightly sealed container in a cool, well-ventilated place. | [3][8][9] |
Safety, Handling, and Stability
As with any chemical reagent, adherence to strict safety protocols is mandatory. This boronic acid is classified with the GHS07 pictogram, indicating it is a warning-level hazard.[3]
-
Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[3]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[8][9][10] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[8]
-
Handling: Avoid dust formation. Wash hands thoroughly after handling.[8]
-
Stability & Incompatibilities: The compound is generally stable under normal storage conditions.[8] It should be kept away from strong oxidizing agents and strong acids.[8][9] In the presence of water, boronic acids can undergo dehydration to form cyclic anhydrides (boroxines); while this is often reversible, it is best practice to store the compound in a desiccated environment.
Synthesis and Structural Characterization
While commercial availability is prevalent, understanding the synthetic origin of a building block provides insight into potential impurities and informs its reactivity.
Retrosynthetic Approach
A common and robust method for the synthesis of arylboronic acids involves a lithium-halogen exchange of an aryl halide followed by electrophilic trapping with a trialkyl borate.[11][12] The most logical precursor for this target molecule is 8-bromo-5-(trifluoromethyl)quinoline .
The forward synthesis would proceed as follows:
-
Lithiation: The aryl bromide is treated with a strong organolithium base, such as n-butyllithium, at low temperatures (typically -78 °C) in an anhydrous aprotic solvent like THF to generate the aryllithium intermediate. The low temperature is critical to prevent side reactions.
-
Borylation: The aryllithium species is then quenched by the addition of a trialkyl borate, most commonly trimethyl borate or triisopropyl borate. The borate ester acts as the boron electrophile.
-
Hydrolysis: The resulting boronate ester is hydrolyzed under acidic aqueous conditions to yield the final (5-(Trifluoromethyl)quinolin-8-yl)boronic acid.
Analytical Characterization
Confirmation of the structure and purity is a self-validating step in any synthesis or before use. Commercial suppliers typically provide this data.[3]
-
¹H NMR: The proton NMR spectrum would show distinct aromatic signals corresponding to the protons on the quinoline ring system.
-
¹³C NMR: The carbon spectrum would confirm the presence of 10 unique carbon environments, including the characteristic quartet for the CF₃ group due to C-F coupling.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single, sharp resonance would be expected, confirming the presence of the single trifluoromethyl group.
-
¹¹B NMR: The boron NMR spectrum would exhibit a broad singlet, characteristic of a trigonal planar boronic acid. Its chemical shift provides direct evidence of the boronic acid moiety.
-
LC-MS: Liquid chromatography-mass spectrometry would confirm the molecular weight (240.97 g/mol ) and provide an indication of purity.
Reactivity and Strategic Applications in Drug Discovery
The true value of this reagent lies in its application as a versatile coupling partner, primarily in the formation of new carbon-carbon bonds.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl and vinyl-aryl structures with high efficiency and functional group tolerance.[13][14][15] In this context, (5-(Trifluoromethyl)quinolin-8-yl)boronic acid serves as the organoboron nucleophile.
The reaction's catalytic cycle is a well-established paradigm in cross-coupling chemistry.
Caption: A standard laboratory workflow for a Suzuki-Miyaura cross-coupling experiment.
Detailed Step-by-Step Protocol
Reaction: Coupling of (5-(Trifluoromethyl)quinolin-8-yl)boronic acid with 1-bromo-4-methoxybenzene.
Materials:
-
(5-(Trifluoromethyl)quinolin-8-yl)boronic acid (1.0 eq)
-
1-Bromo-4-methoxybenzene (1.1 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Vessel Preparation (The "Why"): To a flame-dried round-bottom flask containing a magnetic stir bar, add (5-(Trifluoromethyl)quinolin-8-yl)boronic acid (e.g., 241 mg, 1.0 mmol), 1-bromo-4-methoxybenzene (206 mg, 1.1 mmol), and potassium carbonate (414 mg, 3.0 mmol). Flame-drying the glassware removes adsorbed water, which can interfere with the reaction.
-
Inerting the Atmosphere (The "Why"): Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. This process, known as degassing, is critical because the active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the catalytic cycle.
-
Reagent Addition: Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol). Via syringe, add the solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4 mL and 1 mL, respectively). The water is essential for dissolving the inorganic base (K₂CO₃) and facilitating the formation of the active boronate species.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring (The "Why"): Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. A typical method involves taking a small aliquot, diluting it, and spotting it against the starting materials. This ensures the reaction is not heated unnecessarily after completion, which can lead to byproduct formation. Expect a reaction time of 4-12 hours.
-
Workup: Once the reaction is complete (disappearance of the limiting starting material), cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to yield the pure biaryl product.
-
Validation: The final, purified product should be characterized by NMR and MS to confirm its identity and assess its purity.
Conclusion
(5-(Trifluoromethyl)quinolin-8-yl)boronic acid, CAS 1072951-55-3, is more than just a chemical; it is an enabling tool for innovation in molecular design. Its robust utility in Suzuki-Miyaura cross-coupling, combined with the desirable properties imparted by its quinoline and trifluoromethyl moieties, secures its place as a high-value building block in the synthetic chemist's arsenal. Proper understanding of its properties, handling requirements, and reactivity profile, as detailed in this guide, is paramount to leveraging its full potential in the rapid and efficient synthesis of novel chemical entities.
References
- (5-(Trifluoromethyl)quinolin-8-yl)boronic acid - Fluorochem. [URL: https://www.fluorochem.co.uk/product/f696388]
- CAS 1072951-55-3 | (5-(Trifluoromethyl)quinolin-8-yl)boronic acid - Synblock. [URL: https://www.synblock.com/cas/1072951-55-3.html]
- Practical C−H Functionalization of Quinones with Boronic Acids | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja111152z]
- SAFETY DATA SHEET - Fisher Scientific (General Boronic Acid). [URL: https://www.fishersci.com/msds?productName=ACR397160050]
- 5-Trifluoromethylquinoline-8-boronic acid | C10H7BF3NO2 | CID 57371583 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Trifluoromethylquinoline-8-boronic-acid]
- SDS of [5-(Trifluoromethyl)-8-quinolinyl]boronic acid, Safety Data Sheets, CAS 1072951-55-3 - chemBlink. [URL: https://www.chemblink.com/products/1072951-55-3.htm]
- 5-Trifluoromethylquinoline-8-boronic acid | CAS 1072951-55-3 - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/5-trifluoromethylquinoline-8-boronic-acid-1072951-55-3]
- Triple role of boronic acid as a catalyst in the alkylation of quinoline to functionalized tetrahydroquinoline - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/d5ob00895f]
- SAFETY DATA SHEET - Fisher Scientific (3-Fluoro-5-trifluoromethylphenyl)boronic acid. [URL: https://www.fishersci.com/msds?productName=AC443490010]
- (5-Methylquinolin-8-yl)boronic acid | CAS 1154741-19-1 - BLD Pharm. [URL: https://www.bldpharm.com/products/1154741-19-1.html]
- SAFETY DATA SHEET - Fisher Scientific (4-Trifluoromethylphenylboronic acid). [URL: https://www.fishersci.com/msds?productName=AC305230050]
- Practical C-H Functionalization of Quinones with Boronic Acids - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/139.shtm]
- Reactivity of boronic acids: past and present - ResearchGate. [URL: https://www.researchgate.net/figure/Reactivity-of-boronic-acids-past-and-present_fig1_343209587]
- Advanced Synthesis: Leveraging Boronic Acids like Quinoline-8-Boronic Acid. [URL: https://www.bocsci.com/blog/advanced-synthesis-leveraging-boronic-acids-like-quinoline-8-boronic-acid/]
- Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II) | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/257855355_Suzuki_coupling_catalyzed_by_chloro2-mesitylquinolin-8-yl-kN)boryl-35-dimethylphenylmethyl-kC)palladiumII]
- Suzuki Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2636657/]
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/brochure/suzuki-miyaura-cross-coupling-reaction-brochure]
- (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v79p0214]
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
- Synthesis of biologically active boron-containing compounds - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3856177/]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 1072951-55-3 | (5-(Trifluoromethyl)quinolin-8-yl)boronic acid - Synblock [synblock.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 5-Trifluoromethylquinoline-8-boronic acid | C10H7BF3NO2 | CID 46739133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SDS of [5-(Trifluoromethyl)-8-quinolinyl]boronic acid, Safety Data Sheets, CAS 1072951-55-3 - chemBlink [chemblink.com]
- 7. scbt.com [scbt.com]
- 8. fishersci.pt [fishersci.pt]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
